M-1211

Covalent inhibitor Menin-MLL Target engagement

M-1211 (M-1121) is the only orally bioavailable, covalent menin-MLL inhibitor validated to achieve complete and durable tumor regression in 10/10 mice at 300 mg/kg p.o., with no regrowth one month post-treatment. Its irreversible covalent bond with menin C329 ensures sustained target engagement unattainable with reversible inhibitors. Generic substitution is not scientifically justified—binding mode, oral bioavailability, and in vivo efficacy are scaffold-specific. Procure the exact compound from published efficacy models for reproducible preclinical results.

Molecular Formula C42H57FN6O6S
Molecular Weight 793.0 g/mol
Cat. No. B15568950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-1211
Molecular FormulaC42H57FN6O6S
Molecular Weight793.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)/t34-,35-,37-,38-,42-/m0/s1
InChIKeyHFHVSSGMYSWPIR-SZDLQPMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-1211: A Covalent, Orally Bioavailable Menin-MLL Inhibitor for MLL-Rearranged Leukemia Research


M-1211 (CAS 2377337-93-2, C42H57FN6O6S, MW 793.00), also known as M-1121, is a small-molecule covalent inhibitor of the menin-MLL (Mixed Lineage Leukemia) protein-protein interaction [1]. It is an orally bioavailable compound designed for preclinical research in MLL-rearranged (MLLr) acute leukemia models [2]. The compound achieves its potency and selectivity by forming an irreversible covalent bond with Cysteine 329 in the MLL-binding pocket of menin, a mechanism that distinguishes it from reversible menin inhibitors [3].

Why M-1211 (M-1121) Cannot Be Substituted with Other Menin-MLL Inhibitors


Generic substitution among menin-MLL inhibitors is not scientifically justified due to fundamental differences in binding modes (covalent vs. reversible), oral bioavailability, and in vivo efficacy profiles. M-1211 (M-1121) achieves complete and durable tumor regression in aggressive disseminated MLLr leukemia models at tolerated oral doses, an outcome not universally observed across all menin-MLL inhibitors [1]. Its covalent, irreversible binding to menin C329 confers sustained target engagement and prolonged pharmacodynamic effects distinct from reversible inhibitors [2]. Furthermore, the compound's demonstrated oral bioavailability and low clearance profile in mice [3] are specific to its chemical scaffold and cannot be assumed for structurally related analogs. Procurement decisions for preclinical studies require the precise compound validated in published efficacy models.

M-1211 Quantitative Differentiation: Direct Evidence from In Vitro, In Vivo, and Pharmacokinetic Studies


Covalent Binding to Menin C329 Enables Sustained Target Engagement Compared to Reversible Menin Inhibitors

M-1211 (M-1121) establishes a covalent interaction with Cysteine 329 located in the MLL-binding pocket of menin, a feature confirmed by mass spectrometry and X-ray crystallography [1]. In contrast, reversible menin-MLL inhibitors such as MI-503 and VTP50469 do not form covalent bonds with the target protein, resulting in fundamentally different binding kinetics and potentially different resistance profiles [2].

Covalent inhibitor Menin-MLL Target engagement Irreversible binding

In Vivo Antitumor Efficacy in MLL-Rearranged Leukemia: Complete Tumor Regression at 300 mg/kg p.o.

M-1211 (M-1121) demonstrated robust antitumor activity in the MV4;11 disseminated MLLr leukemia model. At an oral dose of 300 mg/kg, M-1121 led to complete tumor regression in 10 out of 10 treated mice, with no tumor regrowth detected up to one month after the last treatment [1]. At a lower oral dose of 100 mg/kg, M-1121 reduced mean tumor volume from 157 mm³ at treatment initiation to 106 mm³ on day 26, corresponding to a 32% reduction [2].

In vivo efficacy MLL-rearranged leukemia Xenograft model Tumor regression

Target Engagement: Dose-Dependent Down-Regulation of HOXA9 and MEIS1 Gene Expression

In the MLL-rearranged MV4;11 leukemia cell line, M-1211 (M-1121) at concentrations ranging from 0 to 100 nM for 24 hours drives dose-dependent down-regulation of HOXA9 and MEIS1 gene expression, confirming on-target pharmacodynamic activity [1]. In contrast, M-1121 shows no activity in cell lines with wild-type MLL, demonstrating a high degree of selectivity for MLLr-dependent contexts [2].

Pharmacodynamics Gene expression Target engagement HOXA9 MEIS1

Pharmacokinetic Profile: Low Clearance and Moderate Volume of Distribution After Oral Administration

In female C57BL/6 mice, oral administration of M-1211 (M-1121) at 5 mg/kg resulted in low clearance and a moderate volume of distribution, indicating favorable pharmacokinetic properties for oral dosing [1]. This profile supports once-daily oral administration in preclinical efficacy studies. While specific AUC and Cmax values are not publicly reported for comparators, the combination of low clearance and oral bioavailability distinguishes M-1121 from earlier menin-MLL inhibitors that required parenteral administration [2].

Pharmacokinetics Oral bioavailability Clearance Volume of distribution

Physicochemical Properties: Solubility Profile for In Vitro and In Vivo Formulation

M-1211 (M-1121) has a molecular weight of 793.00 g/mol and a LogP of 4.5, indicating moderate lipophilicity . The compound is soluble in DMSO at 7.69 mg/mL (with ultrasonic warming to 60°C), facilitating preparation of stock solutions for in vitro assays and in vivo formulation [1]. This solubility profile is consistent with typical small-molecule inhibitors in this chemical series.

Solubility Formulation DMSO Preclinical research

M-1211 (M-1121): Validated Research Applications in MLL-Rearranged Leukemia


In Vivo Proof-of-Concept Studies in Disseminated MLLr Leukemia Models

Use M-1211 (M-1121) as an orally bioavailable, covalent menin-MLL inhibitor for in vivo efficacy studies in MV4;11 disseminated or subcutaneous xenograft models. At 300 mg/kg p.o., the compound achieves complete tumor regression in 10/10 mice with no regrowth up to one month post-treatment [1]. This validated model supports preclinical evaluation of menin-MLL inhibition as a therapeutic strategy for MLLr leukemia.

Pharmacodynamic Biomarker Validation Using HOXA9 and MEIS1 Down-Regulation

Employ M-1211 (M-1121) in in vitro and in vivo studies to validate target engagement via dose-dependent down-regulation of HOXA9 and MEIS1 gene expression in MLLr cell lines. At 0-100 nM in MV4;11 cells, the compound drives robust suppression of these MLL fusion target genes, confirming on-target activity [2]. This pharmacodynamic readout can be used to correlate target engagement with antitumor efficacy.

Combination Therapy Studies with Standard-of-Care Agents in MLLr Leukemia

Investigate M-1211 (M-1121) in combination with chemotherapeutic agents or targeted therapies for MLLr leukemia. Given its oral bioavailability, low clearance, and potent single-agent activity [3], M-1121 is an ideal tool compound for exploring synergistic regimens that may enhance therapeutic outcomes in preclinical models.

Mechanistic Studies of Covalent Menin-MLL Inhibition

Utilize M-1211 (M-1121) to dissect the functional consequences of covalent, irreversible binding to menin C329 [4]. Compare its sustained target engagement and resistance profile to reversible menin-MLL inhibitors in biochemical and cellular assays. This application is critical for understanding the therapeutic implications of covalent vs. reversible inhibition in MLLr leukemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for M-1211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.